(4R)-7-Aza-7,8-dihydrolimonene
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Overview
Description
(4R)-7-Aza-7,8-dihydrolimonene is a chiral compound that belongs to the class of aza-limonenes. This compound is characterized by the presence of a nitrogen atom in its structure, which differentiates it from the typical limonene compounds. The (4R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-Aza-7,8-dihydrolimonene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 7-aza-limonene using a palladium catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4R)-7-Aza-7,8-dihydrolimonene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its saturation level.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN₃) are used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
(4R)-7-Aza-7,8-dihydrolimonene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (4R)-7-Aza-7,8-dihydrolimonene involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound can modulate enzyme activities and receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Aza-limonene: Lacks the hydrogenation seen in (4R)-7-Aza-7,8-dihydrolimonene.
Limonene: Does not contain a nitrogen atom, making it less versatile in certain chemical reactions.
(4S)-7-Aza-7,8-dihydrolimonene: The enantiomer of this compound, with different spatial arrangement and potentially different biological activities.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N,4-trimethylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-8-4-6-9(7-5-8)10(2)3/h4,9H,5-7H2,1-3H3 |
InChI Key |
LDFVYCXKPXXSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)N(C)C |
Origin of Product |
United States |
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